

physical and chemical properties of 4,6,8-Trimethyl-quinoline-2-thiol

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Compound of Interest

Compound Name: 4,6,8-Trimethyl-quinoline-2-thiol

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An In-depth Technical Guide on 4,6,8-Trimethyl-quinoline-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6,8-Trimethyl-quinoline-2-thiol is a heterocyclic organic compound belonging to the quinoline family. Quinolines and their derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and physicochemical properties. This technical guide provides a summary of the known properties of **4,6,8-Trimethyl-quinoline-2-thiol**, outlines a general experimental workflow for its characterization, and discusses its potential tautomeric forms. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide also presents a generalized protocol for the synthesis and characterization of similar quinoline-2-thiol derivatives.

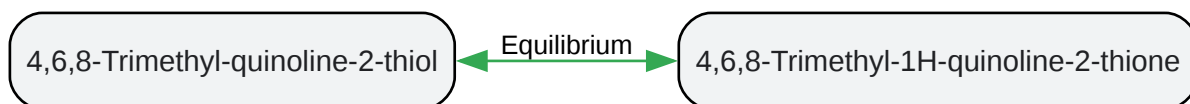
Core Properties

Currently, detailed experimental data on the physical and chemical properties of **4,6,8-Trimethyl-quinoline-2-thiol** is not extensively available in the public domain. The following table summarizes the basic molecular information.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₃ NS	--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight	203.3 g/mol	--INVALID-LINK--[1], --INVALID-LINK--[2]
CAS Number	568570-16-1	--INVALID-LINK--[1], --INVALID-LINK--[2]
Canonical SMILES	CC1=CC2=C(C=C1)N=C(C=C2C)S	Inferred from structure
InChI Key	Inferred from structure	
Appearance	Not Reported	
Melting Point	Not Reported	
Boiling Point	Not Reported	
Solubility	Not Reported	
pKa	Not Reported	

Tautomerism: Thiol-Thione Equilibrium

It is crucial for researchers to recognize that **4,6,8-Trimethyl-quinoline-2-thiol** can exist in a tautomeric equilibrium with its thione form, 4,6,8-Trimethyl-1H-quinoline-2-thione. The position of this equilibrium can be influenced by factors such as the physical state (solid or in solution), solvent polarity, pH, and temperature. The thione tautomer is often the more stable form for related 2-hydroxyquinolines, and a similar preference may exist for the thio-analogs. Spectroscopic analysis, particularly NMR, is essential to determine the predominant tautomeric form under specific conditions.



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Caption: Thiol-Thione Tautomerism of the Compound.

Generalized Experimental Protocols

While specific experimental procedures for **4,6,8-Trimethylquinoline-2-thiol** are not readily available, the following protocols are based on general methods for the synthesis and characterization of quinoline-2-thione derivatives.

Synthesis

A common route to quinoline-2-thiones involves the thionation of the corresponding quinolin-2-one.

Protocol: Thionation of 4,6,8-Trimethylquinolin-2-one

- **Reactant Preparation:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,6,8-trimethylquinolin-2-one (1 equivalent) in a suitable high-boiling anhydrous solvent such as pyridine or toluene.
- **Thionation Reagent Addition:** Add a thionating agent, such as Lawesson's reagent (0.5-1.0 equivalents) or phosphorus pentasulfide (P_4S_{10}) (0.25-0.5 equivalents), portion-wise to the stirred solution. The reaction is often exothermic.
- **Reaction:** Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. If using toluene, the solvent can be removed under reduced pressure. If using pyridine, carefully pour the mixture into ice-water and acidify with HCl to precipitate the product.
- **Purification:** Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.

Characterization

A comprehensive characterization of the synthesized compound is essential to confirm its identity and purity.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: To identify the proton environments. Expected signals would include aromatic protons on the quinoline core, methyl group protons, and a potentially broad signal for the N-H proton in the thione tautomer or the S-H proton in the thiol tautomer.
- ^{13}C NMR: To identify the carbon skeleton. The chemical shift of the C2 carbon will be particularly informative in distinguishing between the thiol and thione tautomers (a C=S carbon is typically found further downfield).
- 2D NMR (COSY, HSQC, HMBC): To confirm the connectivity of protons and carbons and aid in the unambiguous assignment of all signals.

3.2.2. Mass Spectrometry (MS)

- Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for determining the molecular weight.
- Expected Result: A prominent molecular ion peak $[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$ corresponding to the calculated molecular weight of 203.3 g/mol. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

3.2.3. Infrared (IR) Spectroscopy

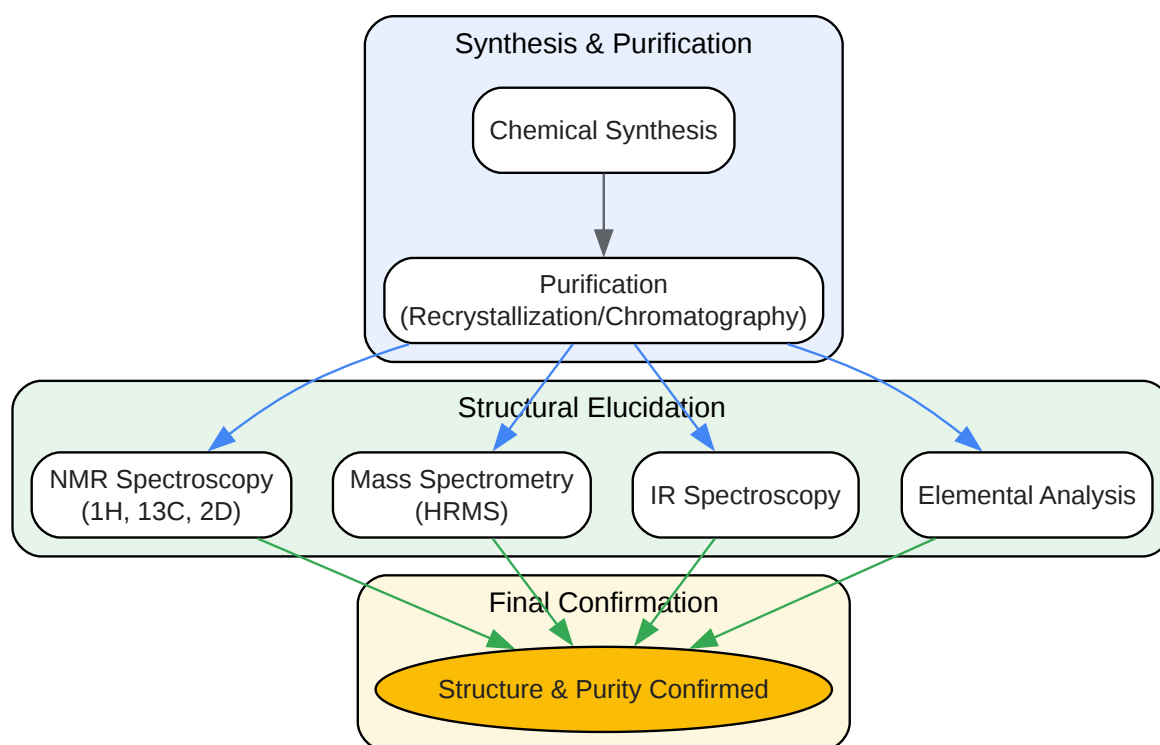
- Purpose: To identify functional groups.
- Expected Absorptions:
 - C=S (thione) stretching vibration (typically in the range of 1100-1250 cm^{-1}).
 - N-H stretching (if the thione tautomer is present, around 3100-3400 cm^{-1}).
 - S-H stretching (if the thiol tautomer is present, a weak band around 2550-2600 cm^{-1}).
 - Aromatic C-H and C=C stretching vibrations.

3.2.4. Elemental Analysis

- Purpose: To determine the percentage composition of C, H, N, and S.
- Expected Result: The experimental percentages should be in close agreement with the calculated values for the molecular formula $C_{12}H_{13}NS$.

Visualization of a General Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel quinoline-2-thiol derivative like **4,6,8-Trimethyl-quinoline-2-thiol**.



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Caption: General workflow for the synthesis and characterization of a novel chemical entity.

Potential Research Applications

While the biological activity of **4,6,8-Trimethyl-quinoline-2-thiol** has not been specifically reported, quinoline-2-thiol derivatives are known to exhibit a range of biological activities, including:

- **Antimicrobial and Antifungal Activity:** The quinoline scaffold is present in many antimicrobial agents.
- **Anticancer Activity:** Certain quinoline derivatives have shown promise as anticancer agents.
- **Enzyme Inhibition:** The thiol group can act as a coordinating ligand for metal ions in enzyme active sites.

Further research into this specific compound could explore these potential therapeutic applications. Additionally, its properties may be of interest in the development of novel materials such as organic light-emitting diodes (OLEDs) or as a ligand in coordination chemistry.

Conclusion

4,6,8-Trimethyl-quinoline-2-thiol is a compound with potential for further investigation in medicinal chemistry and materials science. This guide has provided the currently available information and a general framework for its synthesis and characterization. It is hoped that this document will serve as a valuable resource for researchers and scientists interested in exploring the properties and applications of this and related quinoline-2-thiol derivatives. Further experimental work is required to fully elucidate its physical and chemical properties and to explore its potential biological activities.

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